N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine
Description
N-{3-Methoxy-4-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methoxy]Benzyl}-2-(Morpholin-4-yl)Ethanamine (molecular formula: C₁₉H₂₈N₄O₄; monoisotopic mass: 376.211055) is a synthetic small molecule characterized by three key structural motifs:
- 3-Methyl-1,2,4-oxadiazole ring: Enhances metabolic stability and serves as a bioisostere for ester or amide groups .
- 2-(Morpholin-4-yl)Ethanamine side chain: The morpholine moiety contributes to solubility and may influence pharmacokinetics, particularly blood-brain barrier penetration .
This compound is part of a broader class of nitrogen- and oxygen-containing heterocycles, which are frequently explored in drug discovery for their diverse biological activities.
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C18H26N4O4/c1-14-20-18(26-21-14)13-25-16-4-3-15(11-17(16)23-2)12-19-5-6-22-7-9-24-10-8-22/h3-4,11,19H,5-10,12-13H2,1-2H3 |
InChI Key |
RDCOQDQZBGLWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling reactions: The oxadiazole moiety is then coupled with a phenyl ring that has been pre-functionalized with a methoxy group.
Attachment of the morpholine group: This is typically done through nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Materials Science: Could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:
Key Observations:
N-Methylation in the Ev7 compound reduces polarity, which may limit aqueous solubility despite the benzodioxol group’s aromatic interactions .
Heterocyclic Core Variations :
- The 3-methyl-1,2,4-oxadiazole in the target compound is substituted with a 1,3-benzodioxol-oxadiazole in the Ev7 analog. The latter’s fused aromatic system could enhance target binding but reduce metabolic stability due to increased steric hindrance .
Biological Activity
N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine is an organic compound characterized by its unique structural features, including a methoxy group, an oxadiazole moiety, and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is with a molecular weight of 383.4 g/mol. Its IUPAC name is N-{[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl}-2-(morpholin-4-yl)ethanamine. The oxadiazole ring is known for conferring significant biological activity, making this compound of interest for further research.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | N-{[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl}-2-(morpholin-4-yl)ethanamine |
| InChI | InChI=1S/C21H25N3O4/c1-15... |
| InChI Key | HVGOIPSQPGCGRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCC3=CC=CC=C3OC)OC |
The mechanism of action of this compound involves its interaction with various biological targets. Preliminary studies suggest that the compound may modulate pathways associated with cancer progression and microbial resistance by binding to specific enzymes or receptors. The oxadiazole moiety plays a crucial role in these interactions due to its ability to influence electronic properties and binding affinities.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. The interaction with cellular pathways involved in tumor growth inhibition has been observed in preliminary studies. For instance, compounds with similar oxadiazole structures have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Further research is required to confirm these effects specifically for this compound and to identify the cancer types it may affect .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Oxadiazole Derivatives : A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications on the oxadiazole structure can enhance biological activity.
- Morpholine Compounds : Research has shown that morpholine-containing compounds can interact with G protein-coupled receptors (GPCRs), potentially leading to various pharmacological effects including modulation of signal transduction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
